methyl 4-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate
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Overview
Description
METHYL 4-METHOXY-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole core, a benzothiazole moiety, and a methoxy group, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHOXY-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHOXY-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
METHYL 4-METHOXY-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-METHOXY-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole and benzothiazole moieties allow the compound to bind to various receptors and enzymes, modulating their activity . This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyacetoacetate: Similar in structure but lacks the indole and benzothiazole moieties.
Methyl 2-methyl-3-oxobutanoate: Another ester derivative with different functional groups.
Uniqueness
METHYL 4-METHOXY-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE is unique due to its combination of the indole and benzothiazole moieties, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17N3O5S |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H17N3O5S/c1-27-13-8-5-6-11-16(13)17(18(21-11)19(25)28-2)22-15(24)10-23-12-7-3-4-9-14(12)29-20(23)26/h3-9,21H,10H2,1-2H3,(H,22,24) |
InChI Key |
JPLGSWFGOJCSMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C(N2)C(=O)OC)NC(=O)CN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
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